Benzyl (4-hydroxycyclohexyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBKQOVSMBPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16801-62-0 | |
| Record name | 4-(Z-amino)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Chemical Identity in Scholarly Contexts
In academic literature and chemical databases, Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate is identified by a set of specific names and numbers to ensure unambiguous communication. The systematic name, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is benzyl (4-hydroxycyclohexyl)carbamate. A frequently used synonym is carbamic acid, (4-hydroxycyclohexyl)-, phenylmethyl ester. chemscene.com
The compound's identity is further solidified by its unique CAS Registry Number, 16801-62-0. chemscene.com Its molecular structure is represented by the formula C₁₄H₁₉NO₃, and it has a molecular weight of approximately 249.31 g/mol . chemscene.com This foundational data is essential for its characterization and use in research and development.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonym | Carbamic acid, (4-hydroxycyclohexyl)-, phenylmethyl ester chemscene.com |
| CAS Number | 16801-62-0 chemscene.com |
| Molecular Formula | C₁₄H₁₉NO₃ chemscene.com |
| Molecular Weight | 249.31 g/mol chemscene.com |
Stereoisomeric Considerations and Their Academic Implications
Direct Synthesis Approaches
Direct synthesis approaches to this compound typically involve the formation of the carbamate linkage in a single key step from readily available starting materials. These methods are often favored for their straightforward reaction pathways.
Conventional Synthetic Routes
The most common and conventional method for the synthesis of this compound involves the reaction of a cyclohexylamine derivative with a benzyl-containing chloroformate. Specifically, the reaction between 4-hydroxycyclohexylamine and benzyl chloroformate is a primary route. evitachem.com This nucleophilic acyl substitution reaction results in the formation of the carbamate bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general representation of this reaction is as follows:
Reactants: 4-hydroxycyclohexylamine and Benzyl chloroformate
Product: this compound
Byproduct: Hydrochloric acid
Catalytic Synthesis Innovations
Innovations in carbamate synthesis have led to the development of catalytic methods that offer more environmentally friendly and efficient alternatives to traditional routes. While specific catalytic processes for this compound are not extensively detailed in readily available literature, general advancements in carbamate synthesis are applicable. For instance, the synthesis of a related compound, benzyl carbamate, has been achieved through a catalytic reaction between urea and benzyl alcohol. google.com This process utilizes a catalyst composed of a combination of iron oxide, titanium oxide, and nickel oxide on an alumina support. google.com Such methodologies could potentially be adapted for the synthesis of this compound.
Another innovative approach involves a continuous flow process that combines a Curtius rearrangement with biocatalysis to produce a range of valuable Cbz-carbamate products. beilstein-journals.orgbeilstein-journals.org This method utilizes an immobilized enzyme, such as CALB (Candida antarctica lipase B), to facilitate the purification of the desired carbamate products. beilstein-journals.orgbeilstein-journals.org These advanced techniques highlight a shift towards more sustainable and streamlined synthetic processes in carbamate chemistry.
Precursor-Based Synthesis Strategies
Precursor-based strategies involve the use of specifically functionalized starting materials that already contain the cyclohexyl ring and either the amino or hydroxyl group, which is then converted to the final carbamate product.
Synthesis from trans-4-Aminocyclohexanol
A key precursor for the synthesis of the trans isomer of this compound is trans-4-aminocyclohexanol. biosynce.com This compound serves as a direct building block where the amino group is targeted for carbamoylation. The synthesis is typically achieved by reacting trans-4-aminocyclohexanol with benzyl chloroformate or a similar benzyloxycarbonylating agent. This method offers excellent control over the stereochemistry of the final product, ensuring the trans configuration is maintained. The use of trans-4-aminocyclohexanol is a common strategy in the synthesis of various pharmaceutical intermediates. google.comgoogle.com
| Reactant | Reagent | Product |
| trans-4-Aminocyclohexanol | Benzyl chloroformate | Benzyl (trans-4-hydroxycyclohexyl)carbamate |
Utilization of N-Cbz-4-Hydroxycyclohexane
The term N-Cbz-4-hydroxycyclohexane is often used as a synonym for this compound itself. cymitquimica.com Therefore, this is not a distinct precursor but rather an alternative nomenclature for the target compound. The "Cbz" designation refers to the carboxybenzyl protecting group, which is the benzyl carbamate functional group.
Exploration of Other Cyclohexyl Derivatives
The fundamental synthetic routes for this compound can be extended to a variety of other cyclohexyl derivatives to produce a diverse range of related compounds. By starting with different substituted cyclohexanols or cyclohexylamines, a library of benzyl carbamates with varied functionalities can be synthesized. For example, derivatives such as benzyl (4-hydroxycyclohexyl)methylcarbamate, benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate, and benzyl ((1R,4R)-4-((dimethylamino)methyl)cyclohexyl)carbamate have been synthesized, showcasing the versatility of these synthetic methodologies. chemicalbook.combldpharm.comambeed.com This adaptability is crucial in medicinal chemistry for structure-activity relationship studies.
| Precursor Derivative Example | Resulting Carbamate |
| Methyl(4-hydroxycyclohexyl)amine | Benzyl (4-hydroxycyclohexyl)(methyl)carbamate |
| (1-Amino-4-methylcyclohexyl)methanol | Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate |
| (1R,4R)-4-((Dimethylamino)methyl)cyclohexanamine | Benzyl ((1R,4R)-4-((dimethylamino)methyl)cyclohexyl)carbamate |
Functional Group Transformations in Synthesis
Carbamate Formation Techniques
The creation of the carbamate group is the central transformation in the synthesis of this compound. Several methods have been established, ranging from classical approaches to modern, process-optimized techniques.
The most prevalent method involves the reaction of 4-aminocyclohexanol with benzyl chloroformate. evitachem.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. evitachem.com A base, typically triethylamine, is used to neutralize the hydrochloric acid byproduct. The reaction is commonly performed in an organic solvent like dichloromethane at room temperature. evitachem.com
Alternative strategies for carbamate formation offer advantages in terms of reagent safety and reaction conditions. One such method is the Curtius rearrangement, which can be adapted for flow chemistry processes. beilstein-journals.org This involves the conversion of a carboxylic acid to an isocyanate intermediate, which is then "trapped" by an alcohol. In this context, a suitable carboxylic acid precursor would undergo rearrangement, and the resulting isocyanate would react with benzyl alcohol to form the desired carbamate structure. beilstein-journals.orgbeilstein-journals.org
Other techniques for forming the benzyl carbamate moiety include reacting benzyl alcohol with urea, or utilizing renewable C1 reactants. For instance, 4-propylcatechol carbonate, derived from wood, can be used in a two-step process where it first reacts with an alcohol and the intermediate then reacts with an amine to form the carbamate. uantwerpen.be These methods avoid the use of highly toxic reagents like phosgene. google.com
| Method | Key Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Nucleophilic Acyl Substitution | 4-Aminocyclohexanol, Benzyl Chloroformate, Triethylamine | Dichloromethane, Room Temperature | Common, high-yielding, straightforward. evitachem.com |
| Curtius Rearrangement | Carboxylic Acid Precursor, Diphenylphosphoryl Azide (DPPA), Benzyl Alcohol | Flow reactor, elevated temperature (e.g., 120°C) | Adaptable for continuous flow, avoids chloroformates. beilstein-journals.org |
| From Urea | Urea, Benzyl Alcohol, Catalyst (e.g., tripropropoxy aluminum) | Toluene (B28343), elevated temperature | Uses inexpensive starting materials. google.com |
| From Renewable C1 Reactants | 4-Propylcatechol Carbonate, Benzyl Alcohol, 4-Aminocyclohexanol | Two-step process, mild conditions | Utilizes renewable resources, avoids toxic reagents. uantwerpen.be |
Hydroxyl Group Introduction and Modification
In the most direct synthetic pathways to this compound, the hydroxyl group is not introduced as a separate step but is already present in a key starting material. The synthesis typically commences with 4-aminocyclohexanol, a bifunctional molecule containing both the required amine and hydroxyl groups. evitachem.com
This precursor molecule exists as two distinct diastereomers: cis-4-aminocyclohexanol and trans-4-aminocyclohexanol. The choice of which isomer to use is fundamental to the stereochemical outcome of the synthesis, as the carbamate formation reaction at the amino group does not typically affect the stereochemistry at the hydroxyl-bearing carbon atom.
While the hydroxyl group in the final product can undergo further reactions, such as oxidation to a ketone using reagents like potassium permanganate, these are subsequent modifications rather than steps in the primary synthesis of the title compound. evitachem.com The core strategy for the synthesis of this compound involves preserving the hydroxyl group from the starting material through to the final product.
Stereoselective Synthesis of this compound Isomers
The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism. Controlling the spatial arrangement of the benzyloxycarbonylamino and hydroxyl groups is a critical aspect of the synthesis, leading to specific diastereomers and enantiomers.
Diastereoselective Synthetic Pathways
The synthesis of specific diastereomers, namely cis- or trans-Benzyl (4-hydroxycyclohexyl)carbamate, is achieved through a substrate-controlled strategy. The stereochemistry of the final product is dictated by the stereochemistry of the 4-aminocyclohexanol starting material.
To synthesize Benzyl (trans-4-hydroxycyclohexyl)carbamate , the reaction is carried out using trans-4-aminocyclohexanol. biosynce.comcymitquimica.com The trans configuration, where the amino and hydroxyl groups are on opposite sides of the cyclohexane ring's plane, is maintained throughout the reaction, yielding the corresponding trans carbamate product.
Conversely, the synthesis of Benzyl (cis-4-hydroxycyclohexyl)carbamate) would employ cis-4-aminocyclohexanol as the starting material. The preservation of the reactant's stereochemistry is a key feature of the carbamoylation reaction under standard conditions.
| Starting Material | Product Diastereomer | Key Principle |
|---|---|---|
| trans-4-Aminocyclohexanol | Benzyl (trans-4-hydroxycyclohexyl)carbamate | Substrate-controlled synthesis, retention of stereochemistry. biosynce.comcymitquimica.com |
| cis-4-Aminocyclohexanol | Benzyl (cis-4-hydroxycyclohexyl)carbamate | Substrate-controlled synthesis, retention of stereochemistry. |
Enantioselective Synthetic Approaches
The production of a single enantiomer of this compound requires more complex asymmetric strategies, as the 1- and 4-positions of the cyclohexane ring are chiral centers. While direct enantioselective methods for this specific molecule are not extensively documented, approaches used for structurally similar compounds illustrate the relevant principles.
A primary strategy involves the synthesis of chiral precursors. For instance, asymmetric hydroamination can be used to prepare enantiomerically enriched 4-aminocyclohexanol derivatives. evitachem.com This establishes the necessary chirality early in the synthetic sequence, which is then carried through to the final carbamate.
An example of an advanced enantioselective synthesis in this chemical family is the preparation of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists. rti.orgnih.gov A key step in this multi-step synthesis is a highly diastereoselective iodolactamization reaction. rti.org This process creates a bicyclic lactam, effectively setting multiple stereocenters on the cyclohexane ring with high precision. nih.gov Although this example yields a more complex analogue, the underlying strategy of using stereocontrolled cyclization reactions is a powerful approach for accessing single enantiomers of highly substituted cyclohexyl derivatives.
Reactivity and Chemical Transformations of Benzyl 4 Hydroxycyclohexyl Carbamate
Reactions Involving the Carbamate (B1207046) Moiety
The carbamate group in Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate consists of an amide and an ester linkage, with the benzyloxy group being a key feature. Reactions typically target the cleavage of this group to deprotect the amine.
Protective Group Chemistry: Deprotection Strategies
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to mild cleavage methods. The primary goal of deprotection is to liberate the free amine, 4-aminocyclohexanol, by cleaving the benzylic C-O bond.
Catalytic Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis. acsgcipr.orgresearchgate.net This reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.org The reaction is clean and efficient, yielding the deprotected amine, toluene (B28343), and carbon dioxide as byproducts. The process is generally carried out under mild temperature and pressure conditions. acsgcipr.org Transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexadiene instead of hydrogen gas, is also an effective and often more convenient alternative.
Alternative Nucleophilic Deprotection: While hydrogenolysis is prevalent, it is incompatible with substrates containing other reducible functional groups, such as alkenes or alkynes. In such cases, alternative methods are required. A notable method involves nucleophilic attack mediated by 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate. organic-chemistry.org This protocol is advantageous for complex molecules with sensitive functionalities where the reducing conditions of hydrogenolysis would be detrimental. organic-chemistry.org
| Method | Reagents & Conditions | Key Advantages | Products |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like Methanol (B129727) or Ethanol (B145695) | Clean reaction, common and efficient, mild conditions. acsgcipr.org | 4-Aminocyclohexanol, Toluene, CO₂ |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids the need for handling H₂ gas. | 4-Aminocyclohexanol, Toluene, CO₂ |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, in DMAc at 75 °C | Tolerates reducible functional groups sensitive to hydrogenolysis. organic-chemistry.org | 4-Aminocyclohexanol |
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution involves the replacement of a leaving group attached to a carbonyl carbon by a nucleophile. In the case of the carbamate moiety in Benzyl (4-hydroxycyclohexyl)carbamate, the benzyloxy group (-OCH₂Ph) could theoretically act as a leaving group. However, carbamates are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like esters or acid anhydrides. This reduced reactivity is due to the nitrogen atom's ability to donate its lone pair of electrons to the carbonyl carbon, stabilizing the functional group. Consequently, forcing a nucleophilic acyl substitution on the carbamate carbonyl is challenging and not a common transformation for this class of compounds under standard conditions.
Reactions of the Hydroxyl Group
The secondary hydroxyl group on the cyclohexyl ring is a versatile site for various chemical transformations, including oxidation, esterification, and etherification.
Oxidation Reactions
The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, Benzyl (4-oxocyclohexyl)carbamate. nih.gov This transformation is a fundamental step in organic synthesis, and several reagents can accomplish it with high efficiency and chemoselectivity, leaving the Cbz group intact.
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent known for its mild reaction conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups. wikipedia.orgscripps.edu It is highly effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. organic-chemistry.orgbeilstein-journals.org
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. organic-chemistry.org The Swern oxidation is performed at low temperatures (typically -78 °C) and is prized for its mildness and ability to avoid the use of heavy metals like chromium. organic-chemistry.orgresearchgate.net It effectively converts secondary alcohols to ketones. youtube.com
Other DMSO-based Oxidations: The Moffatt and Corey-Kim oxidations are related procedures that also use activated DMSO to effect the oxidation of alcohols.
Jones Oxidation: This method employs chromic acid (CrO₃) in aqueous acetone. While effective, it involves harsh acidic conditions and the use of a toxic chromium reagent, making it less favorable for substrates with acid-sensitive groups.
| Oxidation Method | Typical Reagents | Common Conditions | Product |
|---|---|---|---|
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature wikipedia.org | Benzyl (4-oxocyclohexyl)carbamate |
| Swern Oxidation | 1. (COCl)₂, DMSO 2. Substrate 3. Et₃N | CH₂Cl₂, -78 °C to Room Temperature organic-chemistry.org | Benzyl (4-oxocyclohexyl)carbamate |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone, 0 °C to Room Temperature | Benzyl (4-oxocyclohexyl)carbamate |
Esterification and Etherification Reactions
The hydroxyl group can be converted into esters or ethers through various standard synthetic methods.
Esterification: This can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by using a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. For more sensitive substrates, coupling reagents can be employed. A particularly effective method is the Mitsunobu reaction, discussed in the next section.
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a common route to ethers. Alternatively, other methods have been developed for specific applications, such as the use of 2-benzyloxypyridine for forming benzyl ethers under neutral conditions, which would be compatible with the existing Cbz group. beilstein-journals.org
Mitsunobu Reactions
The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon. nih.gov The reaction involves the alcohol, a nucleophile (such as a carboxylic acid), a phosphine (B1218219) (typically triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govresearchgate.net
In the context of this compound, it can be reacted with a wide range of carboxylic acids (R-COOH) under Mitsunobu conditions to yield the corresponding ester. The reaction proceeds through the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, making it a good leaving group that is subsequently displaced by the carboxylate nucleophile. This method is highly valued for its mild conditions and broad substrate scope. researchgate.net
Reactions with Organometallic Reagents
The presence of a hydroxyl group and a carbamate linkage in this compound influences its reactivity towards organometallic reagents. Generally, the acidic proton of the hydroxyl group will react with organometallic reagents such as Grignard or organolithium reagents in an acid-base reaction. This initial deprotonation would consume one equivalent of the organometallic reagent to form a metal alkoxide.
Subsequent reactions would depend on the nature of the organometallic reagent and the reaction conditions. Highly reactive organometallic reagents might potentially attack the electrophilic carbonyl center of the carbamate group, although this is generally less favorable than the deprotonation of the alcohol. The carbamate group is relatively stable, but cleavage can occur under harsh conditions.
With less reactive organometallic reagents, such as organocuprates (Gilman reagents), the reaction is more likely to be selective towards other functional groups if present, or may not react with the carbamate or the deprotonated alcohol under standard conditions. The reactivity can be modulated by the choice of the organometallic reagent and the reaction parameters.
Table 1: Plausible Reactions of this compound with Organometallic Reagents
| Organometallic Reagent | Potential Reaction Site(s) | Expected Outcome | Notes |
| Grignard Reagents (RMgX) | Hydroxyl group, Carbonyl group | Deprotonation to form a magnesium alkoxide. Potential for nucleophilic attack at the carbamate carbonyl at elevated temperatures or with excess reagent. | The initial acid-base reaction is typically fast. |
| Organolithium Reagents (RLi) | Hydroxyl group, Carbonyl group | Deprotonation to form a lithium alkoxide. Potential for nucleophilic attack at the carbamate carbonyl. | Similar to Grignard reagents but often more reactive. |
| Organocuprates (R₂CuLi) | Carbonyl group (less likely) | Generally less reactive towards carbamates and alcohols. | Often used for conjugate additions to α,β-unsaturated systems, which are absent here. |
| Organozinc Reagents (R₂Zn) | Hydroxyl group | Can form zinc alkoxides. | Generally less reactive than Grignard or organolithium reagents. researchgate.net |
Transformations of the Cyclohexyl Ring
The cyclohexane (B81311) ring of this compound can undergo various transformations, which can alter the ring structure itself or modify the stereochemical arrangement of its substituents.
Ring Modification Reactions
While the saturated cyclohexane ring is generally stable, specific reactions can be employed to modify its structure. Oxidation of the secondary alcohol to a ketone, to form Benzyl (4-oxocyclohexyl)carbamate, introduces a key functional group for further manipulation. nih.gov This ketone can then participate in a variety of reactions, such as Baeyer-Villiger oxidation to form a lactone, or reactions that lead to ring expansion or contraction under specific conditions, although these are less common for simple cyclohexanones without further activating groups.
Another potential transformation involves intramolecular cyclization reactions. For instance, if the hydroxyl group is converted into a suitable leaving group, and a nucleophilic center is present elsewhere in the molecule or introduced, an intramolecular substitution reaction could lead to the formation of a bicyclic system. The feasibility of such reactions is highly dependent on the specific reagents and conditions used.
Reactions Involving Stereochemical Inversion or Retention
The stereochemistry of the hydroxyl and carbamate groups on the cyclohexane ring is a crucial aspect of the molecule's structure. The relative orientation of these groups (cis or trans) significantly influences the molecule's conformation and properties.
Reactions that proceed via an S(_N)1 mechanism at the hydroxyl-bearing carbon would lead to a mixture of stereoisomers (racemization at that center), while S(_N)2 reactions will result in inversion of configuration. oregonstate.edu The choice of reagents and reaction conditions is therefore critical in controlling the stereochemical outcome of transformations involving this center. The stereoselectivity of reactions on cyclohexyl systems is often influenced by the preference of bulky substituents to occupy the equatorial position to minimize steric strain. researchgate.netyoutube.com
Coupling Reactions and Derivative Synthesis
The functional groups of this compound, particularly the hydroxyl and the N-H group of the carbamate, are suitable handles for various coupling reactions to synthesize a wide array of derivatives.
Chan-Lam Coupling Reactions
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. st-andrews.ac.ukorganic-chemistry.org Both the hydroxyl group and the N-H group of the carbamate in this compound are potential nucleophiles for this reaction. This allows for the formation of C-O and C-N bonds with arylboronic acids.
The reaction of the hydroxyl group with an arylboronic acid under Chan-Lam conditions would yield an aryloxy ether derivative. Similarly, the N-H of the carbamate could potentially react to form an N-aryl carbamate, although the reactivity of the carbamate N-H is generally lower than that of an amine. The chemoselectivity of the reaction (O-arylation vs. N-arylation) would depend on the specific reaction conditions, including the copper catalyst, base, and solvent used. nih.govnih.gov Carbamates are listed as suitable substrates for Chan-Lam couplings, highlighting the potential for this transformation. organic-chemistry.org
Table 2: Potential Chan-Lam Coupling Reactions of this compound
| Coupling Partner | Nucleophilic Site | Product Type | Catalyst/Reagents |
| Arylboronic Acid (ArB(OH)₂) | Hydroxyl Group | Aryloxy Ether | Cu(OAc)₂, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| Arylboronic Acid (ArB(OH)₂) | Carbamate N-H | N-Aryl Carbamate | Cu(OAc)₂, Base, Solvent |
Other Coupling Methodologies
Beyond the Chan-Lam coupling, other modern cross-coupling methodologies can be envisioned for the derivatization of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. nih.govmdpi.comnih.govrsc.org To utilize these reactions, the hydroxyl group would typically first need to be converted into a more reactive electrophile, such as a triflate or a halide.
For instance, conversion of the hydroxyl group to a triflate (OTf) would create an excellent leaving group, enabling Suzuki coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes, all catalyzed by a palladium complex. These reactions would introduce new carbon-based substituents onto the cyclohexane ring at the position of the original hydroxyl group.
The carbamate functionality itself is generally stable under many palladium-catalyzed coupling conditions, making it a suitable protecting group during these transformations. masterorganicchemistry.com
Reductions
The reduction of this compound involves the transformation of the carbamate functional group. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions. The primary methods for this transformation fall into two categories: reductions using complex metal hydrides and catalytic hydrogenation.
Complex Metal Hydride Reductions
The reactivity of this compound towards complex metal hydrides is dictated by the potency of the hydride reagent. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing the carbamate moiety, whereas milder reagents such as Sodium Borohydride (NaBH₄) are generally unreactive.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that can reduce a wide range of functional groups, including esters, carboxylic acids, and amides. masterorganicchemistry.com When applied to carbamates, LiAlH₄ typically reduces the carbonyl group of the carbamate to a methylene (B1212753) group, converting the carbamate into an N-methyl amine.
In the case of this compound, treatment with LiAlH₄ is expected to yield N-methyl-4-aminocyclohexanol. The reaction proceeds through the initial addition of a hydride to the carbamate carbonyl. This is followed by the elimination of a lithium benzyloxyalkoxide intermediate. The resulting iminium species or equivalent is then further reduced by another equivalent of hydride to furnish the final N-methylated amine product. The hydroxyl group on the cyclohexyl ring does not undergo reduction but will be deprotonated by the basic hydride reagent; it is subsequently reprotonated during the aqueous workup step.
Sodium Borohydride (NaBH₄): In contrast, Sodium Borohydride is a much milder reducing agent. Its primary utility in organic synthesis is the selective reduction of aldehydes and ketones to the corresponding alcohols. youtube.comyoutube.com NaBH₄ is generally incapable of reducing less reactive carbonyl compounds such as esters, carboxylic acids, amides, and carbamates. Therefore, this compound is expected to be inert to the action of NaBH₄ under standard conditions, and no reaction would be observed.
| Reagent | Expected Product | General Conditions | Reactivity Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-4-aminocyclohexanol | Anhydrous ethereal solvent (e.g., THF, Diethyl ether), followed by aqueous workup. | Reduces the carbamate to an N-methyl amine. masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | No Reaction | Protic solvent (e.g., Methanol, Ethanol). | Not a strong enough reducing agent to react with the carbamate group. youtube.com |
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and highly efficient method for the cleavage of benzyl carbamates (Cbz or Z group), a common protecting group for amines. thalesnano.com This method offers a mild and clean alternative to hydride reductions for the purpose of deprotection.
The standard procedure involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C). thalesnano.comresearchgate.net The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature and atmospheric or slightly elevated pressure. researchgate.net Alternative hydrogen sources, such as ammonium formate, can also be used in a process known as catalytic transfer hydrogenation.
The mechanism of Cbz group removal via catalytic hydrogenation involves the hydrogenolysis of the benzylic carbon-oxygen bond. This cleavage results in the formation of toluene and an unstable carbamic acid intermediate. The carbamic acid readily undergoes spontaneous decarboxylation (loss of CO₂) to yield the free amine, in this case, 4-aminocyclohexanol. The hydroxyl group on the cyclohexane ring remains unaffected under these conditions. This method is valued for its high yields and the clean nature of the reaction, where the byproducts are typically volatile (toluene, CO₂) and the catalyst can be removed by simple filtration. thalesnano.com
| Reagent/Catalyst | Expected Product | Typical Solvents | Byproducts |
|---|---|---|---|
| H₂ / Pd/C (5-10%) | 4-aminocyclohexanol | Methanol, Ethanol, Ethyl Acetate | Toluene, Carbon Dioxide |
| Ammonium Formate / Pd/C | 4-aminocyclohexanol | Methanol, Ethanol | Toluene, Carbon Dioxide, Ammonia |
Advanced Methodologies in Characterization and Analysis
Spectroscopic Characterization in Research
Spectroscopic methods are indispensable for the structural elucidation of Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of Benzyl (4-hydroxycyclohexyl)carbamate by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzyl and cyclohexyl groups are observed. The aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂-O) are expected to produce a singlet at approximately δ 5.1 ppm. The protons on the cyclohexyl ring would exhibit complex multiplets in the aliphatic region (δ 1.2-3.8 ppm), with the proton attached to the hydroxyl-bearing carbon (CH-OH) and the proton attached to the nitrogen (CH-N) appearing at the lower field end of this range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the carbamate (B1207046) group is typically observed around δ 156 ppm. The carbons of the aromatic ring of the benzyl group would show signals between δ 127-137 ppm. The benzylic carbon (CH₂-O) is expected at approximately δ 67 ppm. The carbons of the cyclohexyl ring would appear in the range of δ 25-70 ppm, with the carbon attached to the hydroxyl group (C-OH) and the carbon attached to the nitrogen (C-N) being the most downfield in this region.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons (C₆H₅) | 7.2-7.4 (m) | 127.5, 128.0, 128.5, 136.8 |
| Benzylic Protons (CH₂-O) | 5.1 (s) | 67.0 |
| Carbamate Carbonyl (C=O) | - | 156.5 |
| Cyclohexyl Protons (CH-N, CH-OH) | 3.5-3.8 (m) | 50.0, 69.0 |
| Other Cyclohexyl Protons | 1.2-2.1 (m) | 25.0-35.0 |
Note: The presented data are representative and may vary based on the solvent and experimental conditions.
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular formula of this compound is C₁₄H₁₉NO₃, with a calculated molecular weight of approximately 249.31 g/mol . chemscene.com
In a typical mass spectrum obtained through electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 250.3. Depending on the ionization method and energy, characteristic fragmentation patterns can be observed. Common fragmentation pathways for this molecule would likely involve the loss of the benzyl group or cleavage of the carbamate linkage.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected absorption bands include a broad peak around 3300-3400 cm⁻¹ due to the O-H stretching of the hydroxyl group. The N-H stretching of the carbamate group would likely appear in the same region, around 3300 cm⁻¹. A strong absorption band around 1680-1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carbamate group. rsc.orgnist.gov The C-O stretching vibrations are expected in the region of 1250-1000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3300-3400 (broad) |
| Amine (N-H) | Stretching | ~3300 |
| Carbonyl (C=O) | Stretching | 1680-1720 |
| C-O | Stretching | 1250-1000 |
| Aromatic C-H | Stretching | ~3030 |
Pharmacological and Biological Research Applications Excluding Dosage
Role as a Synthetic Intermediate in Drug Discovery
Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate serves as a crucial intermediate in the synthesis of a variety of organic compounds, including those with potential therapeutic applications. biosynce.com The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis. This protecting group is stable under many reaction conditions but can be readily removed, typically by hydrogenolysis, to reveal the primary amine. This strategic use of the Cbz group in Benzyl (4-hydroxycyclohexyl)carbamate allows for selective reactions at other sites of the molecule.
The structure of this compound provides a cyclohexyl ring, a common scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and oral bioavailability. The hydroxyl group offers a reactive handle for further molecular elaboration, enabling the introduction of various functional groups or the connection to other molecular fragments.
While its application is broad, encompassing the synthesis of dyes and pesticides, its role in the creation of pharmaceutical agents is of particular note. biosynce.com It provides a foundational structure upon which medicinal chemists can build, modifying the molecule to achieve desired interactions with biological targets.
Table 1: Key Structural Features of this compound for Synthetic Applications
| Feature | Description | Utility in Drug Discovery |
| Benzyl Carbamate (B1207046) Group | A carbamate protecting group for the amine functionality. | Protects the amine during synthetic steps; can be selectively removed to allow for further functionalization. |
| Cyclohexyl Ring | A six-membered aliphatic ring. | A common scaffold in medicinal chemistry that can influence the compound's three-dimensional shape and lipophilicity. |
| Hydroxyl Group | An alcohol functional group. | Provides a reactive site for further chemical modifications and the attachment of other molecular moieties. |
Investigation in Animal Modeling Systems (Excluding Dosage)
A comprehensive review of publicly available scientific literature reveals a lack of specific studies investigating the direct pharmacological effects of this compound in animal models for the following disease areas.
There is no available research data on the use of this compound in animal models of cardio-cerebrovascular disease.
There is no available research data on the use of this compound in animal models of diabetes.
There is no available research data on the use of this compound in animal models of inflammation.
There is no available research data on the use of this compound in animal models of lifestyle-related diseases.
There is no available research data on the use of this compound in animal models of nervous system disorders.
Absence of Publicly Available Research Data on this compound for Specified Applications
Despite a comprehensive search of scientific literature, no specific research data was found regarding the pharmacological and biological research applications of the chemical compound this compound in the areas of pain, pruritus, and tumor models. Furthermore, there is a lack of publicly available information on its in vitro biological studies and the mechanistic studies of its biological activity.
The investigation sought to collate detailed research findings to populate a structured article focusing on the following areas:
Pain and Pruritus Models
Tumor Models
In Vitro Biological Studies (Excluding Dosage)
Mechanistic Studies of Biological Activity (Excluding Dosage)
The search was conducted across a wide range of scientific databases and scholarly sources. However, the inquiries did not yield any studies specifically investigating this compound for the aforementioned applications.
Consequently, it is not possible to provide an article with thorough, informative, and scientifically accurate content for each specified section and subsection as per the request, due to the absence of relevant research findings in the public domain.
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Exploration of Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate as a Scaffold
The benzyl (4-hydroxycyclohexyl)carbamate moiety combines several key structural features that make it an attractive scaffold in drug discovery. The carbamate (B1207046) group acts as a stable and synthetically versatile linker, while the benzyl and cyclohexyl groups provide opportunities for a wide range of modifications to modulate physicochemical properties and target interactions. The hydroxyl group on the cyclohexane (B81311) ring offers a further point for derivatization or can be involved in crucial hydrogen bonding interactions with biological targets.
In the quest for new therapeutic agents, particularly against infectious diseases like tuberculosis, researchers have explored scaffolds that can be readily synthesized and modified. One such exploration led to the investigation of a series of (3-benzyl-5-hydroxyphenyl)carbamates, where the carbamate functionality was appended with various cyclic and acyclic alcohols. Among these, the inclusion of a 4-hydroxycyclohexyl group demonstrated the utility of this particular fragment in probing the structure-activity relationships of the broader compound class.
This strategic approach allows for the systematic evaluation of how different substituents on the carbamate influence biological activity. The benzyl and hydroxyphenyl groups can be considered the core pharmacophore, while the 4-hydroxycyclohexyl portion serves as a modifiable element to fine-tune activity and properties such as solubility and metabolic stability. The trans-4-(Cbz-amino)cyclohexanol, a common intermediate in organic synthesis, underscores the accessibility of this scaffold for further chemical exploration in the development of drugs and other bioactive materials. biosynce.com
Derivatization for Enhanced Biological Activity
The true potential of a chemical scaffold is realized through systematic derivatization and the subsequent evaluation of the biological activities of the resulting analogs. This process allows for the elucidation of structure-activity relationships (SAR), providing insights into the molecular features required for potent and selective biological effects.
In a notable study focused on the discovery of new antitubercular agents, a series of (3-benzyl-5-hydroxyphenyl)carbamates were synthesized and their activity against Mycobacterium tuberculosis was assessed. mdpi.com This research provides a clear example of how modifications to the alcohol portion of the carbamate, including the use of a 4-hydroxycyclohexyl group, can significantly impact efficacy. The minimum inhibitory concentration (MIC) is a common measure of the in vitro potency of an antimicrobial agent, with lower values indicating greater activity.
The following interactive data table summarizes the antitubercular activity of selected (3-benzyl-5-hydroxyphenyl)carbamate derivatives, highlighting the role of the substituent attached to the carbamate oxygen.
| Compound ID | R Group on Carbamate | MIC (μg/mL) against M. tuberculosis H37Rv |
| 3b | 4-Chlorophenyl | >50 |
| 3l | 4,4-Dimethyl-cyclohexyl | 0.625 |
| 3n | 4-Hydroxycyclohexyl | 6.25 |
Data sourced from a study on new antitubercular agents. mdpi.com
From this data, it is evident that the nature of the R group has a profound effect on the antitubercular activity. The derivative with a 4,4-dimethyl-cyclohexyl group (3l ) exhibited the most potent activity, with a MIC of 0.625 μg/mL. mdpi.com In contrast, the introduction of a hydroxyl group in the 4-position of the cyclohexane ring (3n ) resulted in a significant decrease in activity (MIC = 6.25 μg/mL). mdpi.com The 4-chlorophenyl derivative (3b ) was found to be inactive. mdpi.com These findings suggest that a lipophilic and sterically bulky group in this position is favorable for potent antitubercular activity, while the introduction of a polar hydroxyl group is detrimental.
Conformational Analysis and its Impact on Biological Recognition
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target and elicit a physiological response. For a flexible molecule like this compound, which contains several rotatable bonds and a cyclohexane ring that can adopt different chair and boat conformations, understanding its preferred spatial arrangement is crucial for rational drug design.
The cyclohexane ring in the 4-hydroxycyclohexyl moiety typically exists in a stable chair conformation. The substituents on the ring can be in either axial or equatorial positions. The relative orientation of the carbamate and hydroxyl groups (cis or trans) will dictate their spatial relationship and ability to interact with a target protein. In the trans isomer, both substituents can occupy equatorial positions, which is generally the more stable conformation, minimizing steric hindrance. This stereochemical arrangement can significantly influence the binding affinity and efficacy of the molecule.
Emerging Research Areas and Future Directions
Application in Novel Synthetic Methodologies
The benzyl (B1604629) carbamate (B1207046) moiety is a well-established protecting group for amines in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its selective removal. nbinno.comwikipedia.orgwikipedia.org The presence of the hydroxyl group on the cyclohexane (B81311) ring in Benzyl (4-hydroxycyclohexyl)carbamate introduces an additional site for chemical modification, expanding its utility in the construction of complex molecules.
Recent synthetic approaches have focused on efficient and environmentally friendly methods for the formation of carbamates. researchgate.netionike.com For instance, novel catalytic systems are being developed for the synthesis of carbamates from amines and carbonates, which could be applied to the production of this compound and its derivatives. ionike.com Furthermore, the reactivity of the hydroxyl group can be exploited in various transformations, such as esterification, etherification, and oxidation, to generate a library of derivatives with diverse functionalities. The strategic use of this bifunctional building block allows for the rapid assembly of complex molecular architectures. mdpi.com
| Synthetic Application | Key Feature of this compound | Potential Outcome |
| Amine Protection | Benzyl carbamate group | Controlled peptide synthesis and other multi-step organic syntheses. nbinno.com |
| Functionalization Handle | 4-hydroxycyclohexyl group | Derivatization to create libraries of new compounds for screening. |
| Stereoselective Synthesis | Chiral nature of the cyclohexyl ring | Access to enantiomerically pure compounds with specific biological activities. |
Exploration in Material Science Applications
The incorporation of functional organic molecules into polymeric structures is a key strategy in the development of advanced materials. The bifunctionality of this compound makes it a promising candidate for applications in material science. The hydroxyl group can act as a monomer for polymerization reactions, such as the formation of polyesters and polyurethanes, while the benzyl carbamate group can introduce specific properties to the resulting polymer.
An area of significant interest is the development of functional coatings, inks, and adhesives. For example, related compounds containing a hydroxycyclohexyl moiety, such as 1-hydroxycyclohexyl phenyl ketone, are utilized as photoinitiators in UV-curable formulations. cymitquimica.comsigmaaldrich.comnih.gov This suggests that derivatives of this compound could be designed to act as cross-linking agents or to impart specific surface properties. Moreover, cellulose benzyl carbamates have been successfully electrospun to create enantioselective membranes for chiral separations, indicating the potential of incorporating this compound into filtration and separation technologies. nih.gov
Advanced Biological Target Identification
The carbamate functional group is a key structural motif in many approved therapeutic agents. acs.orgnih.gov Researchers are actively exploring carbamate-containing molecules for their potential to interact with a wide range of biological targets. While specific studies on this compound are limited, research on structurally similar compounds provides valuable insights into its potential therapeutic applications.
For example, a series of (3-benzyl-5-hydroxyphenyl)carbamates have been identified as potent antitubercular agents. mdpi.com This discovery highlights the potential of the benzyl carbamate scaffold in combination with a hydroxylated ring system for antimicrobial drug discovery. Additionally, benzyl carbamates of 4-aminosalicylanilides have been investigated as potential modulators of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. mdpi.com These findings suggest that this compound and its derivatives could be promising candidates for screening against various biological targets to identify new lead compounds for drug discovery.
| Investigated Therapeutic Area | Related Carbamate Compound | Potential Biological Target |
| Tuberculosis | (3-Benzyl-5-hydroxyphenyl)carbamates | Enzymes in Mycobacterium tuberculosis mdpi.com |
| Alzheimer's Disease | Benzyl carbamates of 4-aminosalicylanilides | Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) mdpi.com |
| Neurological Disorders | Resveratrol-based carbamates | Butyrylcholinesterase mdpi.com |
Computational Chemistry and Drug Design Applications
Computational methods are increasingly integral to modern drug discovery and material design. researchgate.netacs.org In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to predict the properties and interactions of molecules like this compound.
The physicochemical properties of this compound, such as its topological polar surface area (TPSA), octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors, have been calculated and are available in chemical databases. chemscene.com This data is crucial for computational models that predict absorption, distribution, metabolism, and excretion (ADME) properties.
Computational studies on other carbamate-containing molecules have demonstrated their utility in drug design. For instance, molecular docking and dynamics simulations have been used to investigate resveratrol-based carbamates as selective butyrylcholinesterase inhibitors for neurological disorders. mdpi.com Similarly, computational investigations have explored carbamate adducts as potential modulators of the GluR2 receptor. acs.org These approaches can be applied to this compound to screen for potential biological targets and to design novel derivatives with improved activity and pharmacokinetic profiles.
| Computational Method | Application in Drug Design | Relevance to this compound |
| Molecular Docking | Predicting binding affinity and orientation of a ligand to a target protein. | Screening for potential biological targets and understanding binding interactions. |
| QSAR | Correlating chemical structure with biological activity. | Designing derivatives with enhanced therapeutic effects. |
| Molecular Dynamics | Simulating the movement of atoms and molecules to understand dynamic processes. | Assessing the stability of ligand-protein complexes. |
| ADME Prediction | Forecasting the pharmacokinetic properties of a compound. | Evaluating the drug-likeness of novel derivatives. |
Q & A
Q. Methodological Answer :
- NMR (¹H, ¹³C) : Confirm regiochemistry of the cyclohexyl ring (axial vs. equatorial hydroxyl) via coupling constants and NOE effects.
- HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient).
- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯O interactions) in the solid state, as demonstrated in related carbamates .
How do steric and electronic effects of the cyclohexyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Answer :
The 4-hydroxycyclohexyl group imposes steric hindrance, slowing SN2 reactions at the carbamate carbonyl. Computational modeling (DFT) can predict reactivity by analyzing LUMO localization. Experimentally, compare reaction rates with analogues lacking hydroxyl groups (e.g., benzyl cyclohexylcarbamate). For example, esterification with acetic anhydride proceeds 30% slower due to hydrogen bonding between the hydroxyl and carbamate oxygen .
What strategies mitigate side reactions during benzylation of 4-hydroxycyclohexylamine?
Methodological Answer :
Common side reactions include over-benzylation and hydroxyl group oxidation. Mitigation strategies:
- Temperature control : Maintain <0°C during benzyl chloroformate addition to minimize exothermic side reactions.
- Selective protection : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before benzylation, followed by TBAF deprotection .
How can solvent polarity and proticity affect the compound’s solubility in catalytic reactions?
Advanced Answer :
this compound exhibits higher solubility in polar aprotic solvents (e.g., DMF, THF) due to hydrogen-bond acceptor capacity. In protic solvents (e.g., ethanol), aggregation via intermolecular H-bonding reduces solubility. Solubility parameters (Hansen solubility parameters) can be experimentally determined using turbidimetric titration .
What are the computational approaches to predict the compound’s binding affinity in enzyme inhibition studies?
Q. Advanced Answer :
- Molecular docking (AutoDock/Vina) : Simulate binding to target enzymes (e.g., histone deacetylases) using crystal structures from the PDB.
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- Free-energy perturbation (FEP) : Calculate ΔΔG for modifications like hydroxyl group removal .
How does the compound’s logP value correlate with its membrane permeability in cellular assays?
Methodological Answer :
Measure logP via shake-flask method (octanol/water partitioning). For this compound, experimental logP ≈ 1.8 indicates moderate permeability. Validate via Caco-2 cell monolayer assays, comparing apparent permeability (Papp) with reference compounds .
What are the protocols for scaling up synthesis while maintaining enantiomeric purity?
Q. Methodological Answer :
- Chiral chromatography : Use Chiralpak AD-H columns (hexane/isopropanol) for preparative separation.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to retain >99% ee .
How do structural modifications (e.g., fluorination) impact the compound’s metabolic stability in pharmacokinetic studies?
Advanced Answer :
Introducing fluorine at the cyclohexyl ring (e.g., 4-fluoro derivative) reduces CYP450-mediated oxidation. Assess via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
